1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine
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Overview
Description
1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds. It contains both a triazole and a pyrazole ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction with hydrazine derivatives.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrazole ring using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-amine: Lacks the triazole ring, which may result in different biological activities.
1H-1,2,4-triazole-1-carbonyl-1H-pyrazol-5-amine: Lacks the methyl group, which can affect its reactivity and interactions.
Uniqueness
1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine is unique due to the presence of both the triazole and pyrazole rings, as well as the methyl group. This combination of structural features can result in unique biological activities and applications.
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-(1,2,4-triazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c1-12-6(8)2-5(11-12)7(14)13-4-9-3-10-13/h2-4H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDZEQKZDSXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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